Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2,3-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under suitable conditions.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
IHDUVJKGWOQEDO-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
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